molecular formula C25H29N3O6S B1239218 Quetiapine fumarate CAS No. 773058-82-5

Quetiapine fumarate

Número de catálogo B1239218
Número CAS: 773058-82-5
Peso molecular: 499.6 g/mol
Clave InChI: VRHJBWUIWQOFLF-WLHGVMLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quetiapine fumarate is an atypical antipsychotic drug used to treat conditions such as schizophrenia, bipolar disorder, and major depressive disorder . It can be used alone or in combination with other medicines . It belongs to a class of medications called atypical antipsychotics .


Synthesis Analysis

Quetiapine fumarate is a dibenzothiazepine derivative and is classified as a second-generation antipsychotic drug . The synthesis of quetiapine involves a reaction of 11-piperazinyl dibenzo[b,f][1,4]thiazepine hydrochloride and about a 2 molar equivalent of 1-(2-hydroxyethoxyethyl)piperazine .


Molecular Structure Analysis

Quetiapine has a unique receptor-binding profile. It has moderate affinity for serotonin 2A receptors (HTR2A) and notable in vivo receptor-occupancy profile .


Chemical Reactions Analysis

Quetiapine fumarate’s chemical reactions have been studied using various analytical methods such as RP-HPLC, UV spectrophotometry, and reversed phase ultra-performance liquid chromatography (RP-UPLC) for determination in pharmaceuticals, spiked human urine, and plasma sample .


Physical And Chemical Properties Analysis

Quetiapine fumarate is a second-generation atypical antipsychotic with high permeability and moderate solubility . It has a high degree of therapeutic effectiveness during long-term therapy and a low risk of side effects .

Aplicaciones Científicas De Investigación

Analytical Methods and Validation

Safety And Hazards

Quetiapine may cause serious side effects such as uncontrolled muscle movements in the face, breast swelling and tenderness, nipple discharge, impotence, missed menstrual periods, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection - fever, chills, sore throat, body aches, unusual tiredness, loss of appetite, bruising or bleeding .

Direcciones Futuras

Quetiapine is widely used in the treatment of several psychiatric disorders. Future studies are needed to evaluate the pharmacologic and toxicologic effects of increased NQTP exposures . The development of sustained release formulation is an interesting area in pharmaceutical research .

Propiedades

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHJBWUIWQOFLF-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seroquel

CAS RN

773058-82-5, 111974-72-2
Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773058-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quetiapine fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111974-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono-2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl)piperazinium-1-yl)ethoxy)ethanol trans-butenedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773058825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono-2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl)piperazinium-1-yl]ethoxy)ethanol trans-butenedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quetiapine fumarate
Reactant of Route 2
Quetiapine fumarate
Reactant of Route 3
Reactant of Route 3
Quetiapine fumarate
Reactant of Route 4
Reactant of Route 4
Quetiapine fumarate
Reactant of Route 5
Reactant of Route 5
Quetiapine fumarate
Reactant of Route 6
Reactant of Route 6
Quetiapine fumarate

Citations

For This Compound
6,440
Citations
C Figueroa, M Brecher, JE Hamer-Maansson… - Progress in neuro …, 2009 - Elsevier
This 10-day, single-center, open-label, randomized, crossover study compared pharmacokinetic profiles and tolerability of extended release quetiapine fumarate (quetiapine XR) with …
Number of citations: 139 www.sciencedirect.com
AJ Cutler, JM Goldstein, JA Tumas - Clinical therapeutics, 2002 - Elsevier
Background: The atypical antipsychotic agent quetiapine fumarate has demonstrated efficacy and tolerability in clinical trials in patients with chronic or subchronic exacerbations of …
Number of citations: 68 www.sciencedirect.com
K Bui, W Earley, S Nyberg - Current medical research and opinion, 2013 - Taylor & Francis
Objectives: A series of studies were conducted to guide the development and characterise the pharmacokinetics of extended-release quetiapine fumarate (quetiapine XR), a once-daily …
Number of citations: 41 www.tandfonline.com
B Bortnick, N El-Khalili, M Banov, D Adson… - Journal of affective …, 2011 - Elsevier
BACKGROUND: Evaluate the efficacy and tolerability of extended release quetiapine fumarate (quetiapine XR) once-daily monotherapy for patients with major depressive disorder (…
Number of citations: 102 www.sciencedirect.com
R Weisler, JM Joyce, L McGill, A Lazarus, J Szamosi… - Cns …, 2009 - cambridge.org
Introduction: Once-daily extended release quetiapine fumarate (quetiapine XR) monotherapy was evaluated in major depressive disorder (MDD).Method: This was an 8-week (6-week …
Number of citations: 148 www.cambridge.org
N El-Khalili, M Joyce, S Atkinson… - International Journal …, 2010 - academic.oup.com
This study evaluated once-daily extended-release quetiapine fumarate (quetiapine XR) as adjunctive therapy in patients with major depressive disorder (MDD) with inadequate …
Number of citations: 224 academic.oup.com
BJ McConville, LA Arvanitis, PT Thyrum… - Journal of Clinical …, 2000 - psychiatrist.com
Background: This is the first investigation of the pharmacokinetics, tolerability, and efficacy of quetiapine fumarate in adolescents with chronic or intermittent psychotic disorders. Method: …
Number of citations: 225 www.psychiatrist.com
B Bandelow, G Chouinard, J Bobes… - International Journal …, 2010 - academic.oup.com
The efficacy and tolerability of extended-release quetiapine fumarate (quetiapine XR) once-daily monotherapy in generalized anxiety disorder (GAD) was assessed. This multicentre, …
Number of citations: 181 academic.oup.com
PT Pollak, K Zbuk - Clinical Pharmacology & Therapeutics, 2000 - Wiley Online Library
Background Although the new atypical antipsychotic, quetiapine fumarate, is growing in popularity over its progenitor, clozapine, clinical experience with overdose of this agent remains …
Number of citations: 103 ascpt.onlinelibrary.wiley.com
RS Kahn, SC Schulz, VD Palazov… - Journal of Clinical …, 2007 - psychiatrist.com
… Extended release quetiapine fumarate (quetiapine XR) has been developed to reduce the frequency of quetiapine dosing by introducing once-daily administration and to simplify the …
Number of citations: 141 www.psychiatrist.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.